molecular formula C24H16O4 B1616962 3,3-Bis(4-hydroxyphenyl)benzo[de]isochromen-1(3H)-one CAS No. 5627-39-4

3,3-Bis(4-hydroxyphenyl)benzo[de]isochromen-1(3H)-one

Cat. No.: B1616962
CAS No.: 5627-39-4
M. Wt: 368.4 g/mol
InChI Key: JCXWFZRDEFLLDH-UHFFFAOYSA-N
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Description

It is widely recognized for its use as a pH indicator in acid-base titrations, where it transitions from colorless in acidic solutions to pink in basic solutions . This compound belongs to the class of phthalein dyes and has been extensively studied for its various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

Phenolphthalein can be synthesized through the condensation reaction of phthalic anhydride with phenol in the presence of a sulfuric acid catalyst. The reaction typically involves heating the mixture to around 120-130°C, resulting in the formation of phenolphthalein along with water as a byproduct .

Industrial Production Methods

In industrial settings, phenolphthalein is produced using a similar condensation reaction but on a larger scale. The process involves the continuous feeding of phthalic anhydride and phenol into a reactor, where they are heated and catalyzed by sulfuric acid. The resulting product is then purified through recrystallization and filtration to obtain high-purity phenolphthalein .

Chemical Reactions Analysis

Types of Reactions

Phenolphthalein undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Phenolphthalein has a wide range of applications in scientific research, including:

Mechanism of Action

Phenolphthalein acts as a pH indicator by undergoing a structural change in response to the pH of the solution. In acidic conditions, it remains colorless due to the non-ionized form. In basic conditions, it loses protons and forms a pink-colored ionized species. This transition occurs around a pH range of 8.3 to 10.0 . The molecular targets involved in this process are the hydroxyl groups on the phenyl rings, which participate in the protonation and deprotonation reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Phenolphthalein is unique due to its distinct color change from colorless to pink over a relatively narrow pH range, making it highly useful for specific titration applications. Its structural stability and ease of synthesis also contribute to its widespread use in various fields .

Properties

CAS No.

5627-39-4

Molecular Formula

C24H16O4

Molecular Weight

368.4 g/mol

IUPAC Name

4,4-bis(4-hydroxyphenyl)-3-oxatricyclo[7.3.1.05,13]trideca-1(12),5,7,9(13),10-pentaen-2-one

InChI

InChI=1S/C24H16O4/c25-18-11-7-16(8-12-18)24(17-9-13-19(26)14-10-17)21-6-2-4-15-3-1-5-20(22(15)21)23(27)28-24/h1-14,25-26H

InChI Key

JCXWFZRDEFLLDH-UHFFFAOYSA-N

SMILES

C1=CC2=C3C(=C1)C(=O)OC(C3=CC=C2)(C4=CC=C(C=C4)O)C5=CC=C(C=C5)O

Canonical SMILES

C1=CC2=C3C(=C1)C(=O)OC(C3=CC=C2)(C4=CC=C(C=C4)O)C5=CC=C(C=C5)O

Key on ui other cas no.

5627-39-4

Origin of Product

United States

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